2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
Description
Properties
Molecular Formula |
C26H24FN5O3S |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C26H24FN5O3S/c1-17(18-9-12-20(27)13-10-18)28-29-24(33)16-36-26-31-30-25(32(26)21-7-5-4-6-8-21)19-11-14-22(34-2)23(15-19)35-3/h4-15H,16H2,1-3H3,(H,29,33)/b28-17+ |
InChI Key |
CONYLYHKCOUQHC-OGLMXYFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)/C4=CC=C(C=C4)F |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Precursors
Acylthiosemicarbazides, derived from hydrazides and isothiocyanates, undergo base-catalyzed cyclization to form the triazole scaffold. For example:
-
Step 1 : Reaction of 3,4-dimethoxyphenylacetic acid hydrazide with phenyl isothiocyanate in ethanol yields the corresponding thiosemicarbazide.
-
Step 2 : Cyclization using NaOH or KOH in aqueous ethanol at 80–100°C forms 5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
Key Data :
Condensation with 4-Fluoroacetophenone
The terminal hydrazide group reacts with 4-fluoroacetophenone to form the hydrazone via Schiff base condensation:
Acid-Catalyzed Hydrazone Formation
-
Step : A mixture of the acetohydrazide intermediate and 4-fluoroacetophenone is refluxed in glacial acetic acid for 5–7 hours.
Optimization Insights :
Mechanistic Analysis of Key Steps
Triazole Cyclization Mechanism
The cyclization proceeds via deprotonation of the thiosemicarbazide, followed by intramolecular nucleophilic attack of the thiolate on the adjacent carbonyl carbon, eliminating H₂S.
Thioether Formation
S-Alkylation occurs through an Sₙ2 mechanism, where the thiolate ion attacks the electrophilic carbon of chloroacetohydrazide. Steric hindrance from the triazole’s phenyl groups necessitates prolonged reaction times.
Hydrazone Condensation
The reaction follows a nucleophilic addition-elimination pathway, with acetic acid protonating the carbonyl oxygen of 4-fluoroacetophenone to enhance electrophilicity.
Comparative Analysis of Synthetic Routes
The table below summarizes alternative methods for key steps:
| Step | Method | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Triazole Formation | Cyclization of thiosemicarbazide | 68–75% | High regioselectivity | Requires harsh bases (NaOH) |
| Huisgen cycloaddition | 60–65% | Mild conditions | Low functional group tolerance | |
| Thioether Synthesis | Mitsunobu reaction | 55–60% | No base required | Expensive reagents |
| S-Alkylation | 70–82% | Cost-effective | Sensitive to moisture |
Challenges and Optimization Strategies
-
Regioselectivity in Triazole Formation : Use of electron-withdrawing groups (e.g., methoxy) on the phenyl ring directs cyclization to the 1,2,4-triazole isomer.
-
Purification of Hydrazone : Column chromatography (silica gel, ethyl acetate/hexane) improves purity but reduces yield.
-
Scale-Up Considerations : Microwave-assisted condensation reduces reaction time from 5 hours to 30 minutes.
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound:
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced hydrazide derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have been shown to inhibit tumor cell proliferation in vitro and in vivo.
Case Study:
In a study published in Molecules, derivatives of triazole were synthesized and tested for their anticancer effects against various cancer cell lines. The results demonstrated that these compounds could induce apoptosis and inhibit cell migration, suggesting their potential as anticancer agents .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazole derivatives have been reported to possess activity against a range of bacteria and fungi.
Data Table: Antimicrobial Activity
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 18 |
| Target Compound | Candida albicans | 20 |
Herbicidal Properties
The sulfanyl group in the compound may contribute to herbicidal activity. Compounds with similar structures have been explored for their efficacy in controlling weed species.
Case Study:
A patent outlines formulations based on triazole derivatives for pre-emergence herbicides. The formulations showed promising results in field trials, effectively reducing weed populations without harming crop yields .
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, protein synthesis, and signal transduction.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound belongs to a broader class of 1,2,4-triazole-3-thioacetohydrazides, where variations in substituents significantly influence physicochemical and biological properties. Key structural analogs and their differences are summarized below:
Biological Activity
The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide (CAS No. 482614-75-5) is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 475.57 g/mol. The compound features a triazole ring, which is known for its role in various biological activities, including antimicrobial and antifungal properties.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antibacterial activity against a range of pathogens. For instance:
- Mechanism of Action : The triazole moiety can inhibit the synthesis of ergosterol in fungal cell membranes, which is crucial for maintaining cell integrity. Additionally, compounds with sulfanyl groups have been shown to enhance antibacterial properties by interacting with bacterial enzymes and disrupting metabolic pathways .
-
Case Studies :
- A study on related triazole compounds revealed that modifications at the phenyl ring significantly enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria. The introduction of electron-donating groups improved activity against resistant strains .
- Another investigation found that compounds similar to our target exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against multidrug-resistant E. coli, suggesting that structural features like the sulfanyl group play a critical role in enhancing biological activity .
Anticancer Activity
Emerging research indicates potential anticancer properties for this class of compounds:
- Cell Line Studies : In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
- Mechanism Insights : The compound's ability to interfere with DNA synthesis and repair mechanisms has been linked to its effectiveness against various cancer types. This is particularly relevant in the context of breast and lung cancers where triazoles have been noted to inhibit tumor growth significantly .
Summary of Biological Activities
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including condensation of substituted aldehydes with acetohydrazide precursors. Key steps include:
- Solvent selection : Dimethylformamide (DMF) or ethanol under reflux conditions .
- Catalysts : Acidic or basic catalysts (e.g., glacial acetic acid) to facilitate hydrazone formation .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity . Reaction monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Standard characterization includes:
- 1H/13C NMR : To confirm hydrazone geometry (E/Z isomerism) and aromatic substitution patterns .
- IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s solubility and stability for in vitro studies?
- Solubility screening : Use polar (DMSO, methanol) and non-polar solvents (hexane) with sonication. Quantify via UV-Vis spectroscopy or HPLC .
- Stability testing : Monitor degradation under varying pH (3–9) and temperatures (4–37°C) using accelerated stability protocols .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme inhibition : Fluorometric assays for kinases or proteases, leveraging the triazole’s metal-coordination ability .
Advanced Research Questions
Q. How can machine learning optimize the synthesis of structurally analogous derivatives?
Bayesian optimization algorithms can predict optimal reaction parameters (e.g., solvent ratios, temperature) by training on historical yield data. For example, AI-driven platforms like COMSOL Multiphysics enable virtual screening of substituent effects on reaction efficiency .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Comparative SAR analysis : Systematically vary substituents (e.g., methoxy vs. fluoro groups) and correlate with activity trends .
- Meta-analysis : Aggregate data from analogues (e.g., triazole derivatives with halogenated aryl groups) to identify consensus targets .
- Dose-response validation : Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media) .
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Molecular docking : Simulate interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
- QSAR studies : Develop predictive models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
Q. What advanced techniques validate the compound’s 3D conformation and crystallinity?
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .
- PXRD : Compare experimental vs. simulated patterns to confirm polymorph purity .
- DSC/TGA : Analyze thermal stability and phase transitions .
Q. How do substituent modifications impact reactivity in nucleophilic substitution reactions?
- Hammett plots : Correlate σ values of aryl groups (e.g., 4-F vs. 3,4-diOCH3) with reaction rates in SNAr reactions .
- Kinetic studies : Use pseudo-first-order conditions to measure activation energies (Arrhenius plots) .
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, mixing speed) via response surface methodology .
- Quality-by-design (QbD) : Define critical quality attributes (CQAs) for intermediates and final products .
Methodological Notes
- Contradiction Handling : Cross-validate biological data with orthogonal assays (e.g., Western blotting after kinase inhibition) .
- Advanced Purification : Use preparative HPLC with C18 columns for chiral separation if stereoisomers form .
- Safety : The fluorophenyl group may introduce metabolic liabilities; assess hepatotoxicity via CYP450 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
